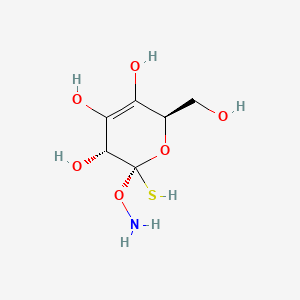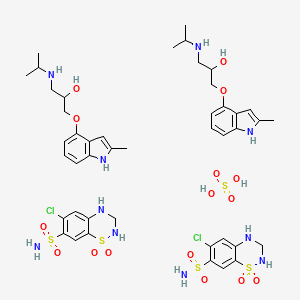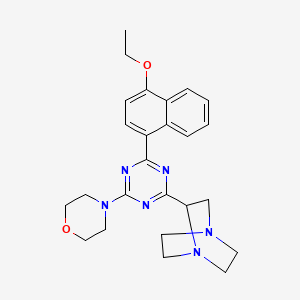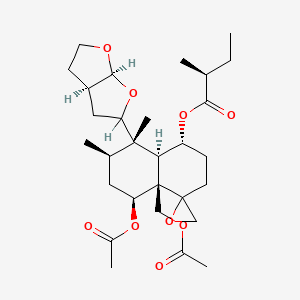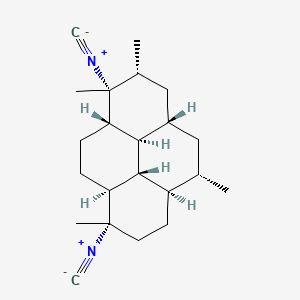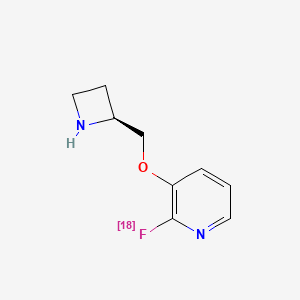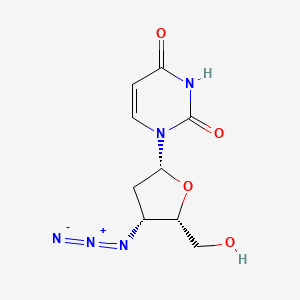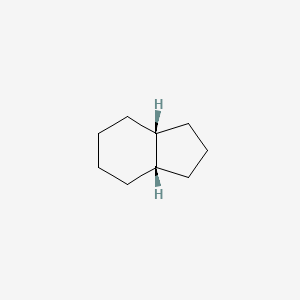
cis-Hydrindane
Overview
Description
Synthesis Analysis
The synthesis of functionalized cis-hydrindanes has been achieved through various innovative methods. For example, a sequential Diels-Alder/aldol approach has been employed to synthesize cis-hydrindanes and cis-decalins in a highly diastereoselective manner, demonstrating its utility in synthesizing natural products like Nootkatone and Noreremophilane (Handore, Seetharamsingh, & Reddy, 2013). Another method involves sequential inter- and intramolecular Michael reactions to efficiently access substituted cis-1-hydrindanones, showcasing the strategy's capability to stereoselectively construct up to three contiguous stereocenters (Liu et al., 2016).
Molecular Structure Analysis
The cis-hydrindane structure is characterized by its bicyclic nature, with significant attention given to the relative stability of its cis- and trans- isomers. Studies have indicated that while cis-hydrindanones generally exhibit more stability than their trans-counterparts, this rule is not universally applicable, urging a nuanced understanding of their molecular stability (Tori, 2015).
Chemical Reactions and Properties
Cis-hydrindanes undergo a variety of chemical reactions, enabling the synthesis of complex molecules. For instance, a ZnBr2-catalyzed Diels-Alder/carbocyclization cascade reaction has been developed for constructing highly functionalized cis-hydrindanes, which was successfully applied in the synthesis of the aglycon of dendronobiloside A (Han, Zhu, Gao, & Lee, 2011).
Scientific Research Applications
Synthesis of Natural Products : The cis-hydrindane motif is a key component in numerous natural products with significant biological activity. Researchers have developed stereoselective approaches to synthesize this framework, enabling the creation of complex molecules like faurinone and pleuromutilin, known for their antibacterial properties (Findley et al., 2011).
Synthesis of Functionalized cis-Hydrindanes : A highly diastereoselective method for synthesizing functionalized cis-hydrindanes and cis-decalins was developed, proving useful in the creation of natural products like Nootkatone, an insect repellent, and Noreremophilane (Handore et al., 2013).
Conformational Analysis : Studies on the energies and structures of cis and trans isomers of hydrindane and its derivatives provided insights into the nature of interactions leading to observed energy differences, aiding the understanding of this compound's stability and reactivity (Allinger & Tribble, 1972).
Stereocontrolled Synthesis for Pharmaceutical Applications : Stereocontrolled synthesis methods for cis and trans ring junctions in hydrindane, decalin, and steroid systems have been developed, which are crucial for the production of steroidal and related molecules (Mandai et al., 1993).
Synthetic Intermediates for Reserpine : Researchers have devised a new approach to functionally embellished this compound derivative, important for synthesizing reserpine, a medication used to treat high blood pressure and psychotic disorders (Mehta & Reddy, 1997).
Angiogenesis Inhibitors Based on cis-Hydrindanes : Noreremophilanes, a class of cis-hydrindanes, have been identified as potential inhibitors of angiogenesis, critical for cancer treatment. Using zebrafish assays, researchers synthesized and tested various noreremophilane derivatives for their anti-angiogenic properties (Muthukumarasamy et al., 2016).
Safety and Hazards
Future Directions
The cis-hydrindane motif is a key component in numerous natural products with significant biological activity. Researchers have developed stereoselective approaches to synthesize this framework, enabling the creation of complex molecules like faurinone and pleuromutilin, known for their antibacterial properties. The hydrindane nucleus often becomes the target for development into drug-like molecules for the treatment of disease .
Mechanism of Action
Target of Action
cis-Hydrindane is a complex organic compound that is found in a number of natural products . It’s important to note that the targets can vary depending on the specific bioactive natural product in which this compound is a constituent.
Mode of Action
It is known that this compound is more stable than its trans-isomer . This stability is partly due to the ability of this compound to adopt two conformations, while the trans-isomer has only one rigid conformation . This flexibility allows this compound to interact with its targets in a more dynamic manner.
Biochemical Pathways
It is known that this compound is an important intermediate in bioactive natural product synthesis . Therefore, it can be inferred that this compound may play a role in the biochemical pathways that lead to the synthesis of these natural products.
Pharmacokinetics
The stability of this compound suggests that it may have good bioavailability .
Result of Action
Given its presence in various bioactive natural products, it can be inferred that this compound likely contributes to the biological activity of these compounds .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For instance, the stability of this compound is known to depend on the ring system . Therefore, changes in the chemical environment could potentially affect the stability of this compound and, consequently, its action and efficacy.
properties
IUPAC Name |
(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2/t8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRNAKTVFSZAFA-DTORHVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CCCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2CCC[C@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020887 | |
| Record name | cis-Hexahydroindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4551-51-3, 3296-50-2 | |
| Record name | rel-(3aR,7aS)-Octahydro-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4551-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydro-1H-indene, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004551513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Hexahydroindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Hydrindane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-Hydrindane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTAHYDRO-1H-INDENE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SZ801C84W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is cis-hydrindane and why is it relevant in organic chemistry?
A1: this compound is a bicyclic hydrocarbon with a fused cyclohexane and cyclopentane ring system, where the hydrogen atoms on the bridgehead carbons are oriented on the same side of the ring system. This structural motif is frequently found in various natural products, including terpenes and steroids, leading to significant interest in its synthesis and functionalization for various applications.
Q2: What are some natural products that contain the this compound skeleton?
A2: Several natural products incorporate a this compound framework, such as:
- Nootkatone: An insect repellent found in grapefruit and other citrus fruits. [, ]
- Noreremophilanes: A class of compounds produced by Ligularia plants, some displaying anti-angiogenic activity. [, ]
- Pleuromutilin: An antibacterial natural product. []
- Faurinone: A natural product with a proposed structure containing a this compound. [, ]
- Dendronobiloside A: A natural product whose aglycon unit features a this compound. []
- Coriamyrtin: A neurotoxin found in the Coriariaceae family of plants. []
- Coronafacic Acid: A plant toxin with potential applications in the development of herbicides and antitumor agents. [, , ]
- Lycoposerramine-R: An alkaloid with a complex structure incorporating a this compound moiety. []
- Huperzine Q: An alkaloid possessing a this compound skeleton. []
- Sieboldine A: A natural product with a this compound core containing a quaternary carbon center. []
Q3: What synthetic strategies are commonly employed for the construction of the this compound framework?
A3: Several strategies have been developed for the stereoselective synthesis of cis-hydrindanes, including:
- Extraction from Tricyclo[5.2.1.0(2,6)]decane Systems: These systems readily rearrange to afford cis-hydrindanes, offering stereochemical control due to the inherent bias in the starting material. [, , , ]
- Diels-Alder/Aldol Sequence: This approach utilizes a Diels-Alder reaction followed by an aldol condensation, enabling the diastereoselective synthesis of functionalized cis-hydrindanes and cis-decalins. [, , ]
- Zinc Bromide Catalyzed Cascade Cyclization: This method offers a highly convergent route to cis-hydrindanes bearing all-carbon quaternary centers through a Diels-Alder/carbocyclization cascade. []
- Samarium(II) Iodide-Mediated Cyclizations: This approach features highly diastereoselective cyclizations using SmI2, offering flexibility in accessing various decorated cis-hydrindanes. []
- Photochemical [2+2] Cycloaddition: This method provides a facile route to angularly substituted cis-hydrindanes and cis-decalins. []
- Intramolecular Diels-Alder Reaction: This strategy allows for the selective construction of cis-fused hydrindane skeletons with quaternary angular stereogenic centers via an endo transition state. []
- Rhodium(I)/Chiral Diene Catalyzed Asymmetric Desymmetrization: This approach uses a chiral Rh(I) catalyst to facilitate a cascade syn-arylation/1,4-addition reaction, leading to enantioenriched cis-hydrindanes. []
- Diphenylprolinol Silyl Ether Mediated Domino Reaction and Aldol Condensation: This one-pot process generates substituted chiral hydrindanes in a highly enantioselective manner. []
Q4: How does the stereochemistry of this compound influence its reactivity and applications?
A4: The cis-configuration of the ring junction in this compound imposes significant steric constraints on the molecule, influencing its reactivity and conformational preferences. This can lead to selective transformations, allowing for the controlled introduction of substituents and the construction of complex molecular architectures.
Q5: Are there any studies on the conformational analysis of this compound derivatives?
A5: Yes, 13C NMR spectroscopy combined with force field calculations have been employed to study the conformational preferences of this compound derivatives. These studies provide insights into the influence of substituents on the conformational equilibrium and the energy barriers associated with ring inversions. []
Q6: How do researchers explore structure-activity relationships (SAR) in this compound-containing compounds?
A6: By synthesizing a series of this compound derivatives with systematic modifications to their structures, researchers can evaluate the impact of these changes on biological activity. For example, in the study of noreremophilanes, various derivatives were synthesized and tested for their anti-angiogenic properties using zebrafish assays. This allowed for the identification of structural features essential for activity and the development of more potent and less toxic analogs. []
Q7: Has the this compound motif been used in the development of any synthetically useful building blocks?
A7: Yes, enantiopure 3,10-dioxygenated tricyclo[5.2.1.02,6]decane derivatives, readily accessible from this compound precursors, have shown promise as versatile chiral building blocks. These compounds can be transformed into various optically pure cis-hydrindanes, cis-hydroisoquinolones, and diquinanes, which are valuable intermediates in the synthesis of complex alkaloids. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1200142.png)

